molecular formula C13H17NO2 B1429826 Methyl 1-benzyl-2-methylazetidine-2-carboxylate CAS No. 681456-87-1

Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Cat. No. B1429826
M. Wt: 219.28 g/mol
InChI Key: QGWMCHHETIEPNT-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-2-methylazetidine-2-carboxylate” is a chemical compound with the CAS Number: 681456-87-1. It has a molecular weight of 219.28 . The IUPAC name for this compound is methyl 1-benzyl-2-methylazetidine-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-benzyl-2-methylazetidine-2-carboxylate” is 1S/C13H17NO2/c1-13 (12 (15)16-2)8-9-14 (13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 1-benzyl-2-methylazetidine-2-carboxylate” is a compound that is stored in the refrigerator . and is in the physical form of oil .

Scientific Research Applications

1. Synthesis of Novel Isomeric Analogs

Methyl 1-benzyl-2-methylazetidine-2-carboxylate plays a crucial role in the synthesis of novel isomeric analogs of dl-proline, such as 2-carboxy-4-methylazetidine. This compound is significant in the study of abnormally high molecular weight polypeptides. The synthesis process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to compounds like 1-benzyl-2-carbomethoxy-4-methyl-azetidine. These compounds are pivotal in understanding and creating new isomeric structures in organic chemistry (Soriano, Podraza, & Cromwell, 1980).

2. Biotransformation and Enantioselective Synthesis

The compound is used in biotransformation processes, particularly in the synthesis of azetidine-2-carboxylic acids and their amide derivatives. These biotransformations are highly efficient and enantioselective, demonstrating the compound's utility in creating chiral molecules. These processes are crucial for developing pharmaceuticals and understanding biological transformations (Leng et al., 2009).

3. Creation of Functionalized Molecular Scaffolds

Methyl 1-benzyl-2-methylazetidine-2-carboxylate aids in the creation of functionalized molecular scaffolds, like 1,4-benzodiazepine derivatives. These scaffolds are essential in synthetic and medicinal chemistry, allowing for the development of new drugs and therapeutic agents. The versatility of these scaffolds in chemical manipulations highlights the compound's importance in drug discovery (Wang, Guo, Wang, Huang, & Wang, 2008).

4. Development of Pseudopeptide Foldamers

The compound also finds application in the development of pseudopeptide foldamers. These foldamers, like benzyl 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate, exhibit unique three-dimensional structures. They have potential applications in various fields, including biomaterials and nanotechnology, due to their robust structural properties (Tomasini et al., 2003).

5. Glycosidase Inhibition and Antimicrobial Properties

Further research shows the synthesis of azetidine iminosugars from d-glucose, leading to compounds like 3-hydroxy-N-methylazetidine-2-carboxylic acid. These compounds have significant glycosidase inhibitory activity, making them potential candidates for pharmaceutical applications, particularly in the treatment of diseases related to enzyme dysfunction (Lawande et al., 2015). Additionally, 7-azetidinylquinolones exhibit notable antibacterial properties, suggesting the potential of these derivatives in combating bacterial infections (Frigola et al., 1995).

Safety And Hazards

The safety information for “Methyl 1-benzyl-2-methylazetidine-2-carboxylate” indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" .

properties

IUPAC Name

methyl 1-benzyl-2-methylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWMCHHETIEPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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